Apomine
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Overview
Description
Apomine is a novel compound known for its hypocholesterolemic propertiesThis compound has been studied for its potential in treating conditions such as osteoporosis and various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apomine is synthesized through a series of chemical reactions involving the formation of a carbon-phosphorus bond. The synthesis typically involves the reaction of a phenylpropane derivative with phosphonic acid esters under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Apomine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core bisphosphonate structure but have different functional groups attached .
Scientific Research Applications
Apomine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study bisphosphonate chemistry and its interactions with other molecules.
Biology: It is used in research to understand its effects on cellular processes, particularly in cancer cells.
Medicine: this compound has been investigated for its potential in treating osteoporosis and various types of tumors. .
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Apomine exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway of cholesterol synthesis. This inhibition leads to the degradation of the enzyme and a reduction in cholesterol synthesis. This compound also stimulates the activity of low-density lipoprotein receptors, enhancing the clearance of cholesterol from the bloodstream .
Comparison with Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis.
Risedronate: Similar to Apomine, it inhibits bone resorption.
Zoledronic Acid: A potent bisphosphonate used in cancer therapy to prevent bone complications.
Uniqueness of this compound: this compound is unique in its dual action of inhibiting cholesterol synthesis and promoting apoptosis in cancer cells. Unlike other bisphosphonates, this compound has shown significant potential in reducing tumor burden and preventing osteolytic lesions in myeloma models .
Properties
CAS No. |
126411-13-0 |
---|---|
Molecular Formula |
C28H52O7P2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |
InChI Key |
YLJOVCWVJCDPLN-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |
Appearance |
Solid powder |
126411-13-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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